molecular formula C10H13FO2 B2661660 1-(4-Fluorophenyl)butane-1,4-diol CAS No. 1267310-14-4

1-(4-Fluorophenyl)butane-1,4-diol

Cat. No.: B2661660
CAS No.: 1267310-14-4
M. Wt: 184.21
InChI Key: LUTUTNRRNQQBIC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)butane-1,4-diol is an organic compound with the molecular formula C10H13FO2 It is characterized by the presence of a fluorophenyl group attached to a butane-1,4-diol backbone

Scientific Research Applications

1-(4-Fluorophenyl)butane-1,4-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for 1-(4-Fluorophenyl)butane-1,4-diol includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Fluorophenyl)butane-1,4-diol can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with butane-1,4-diol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of an acid or base catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)butane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.

    Reduction: Formation of 1-(4-fluorophenyl)butanol.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)butane-1,4-diol involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, influencing their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanediol: A related compound with similar structural features but lacking the fluorophenyl group.

    4-Fluorobenzaldehyde: Shares the fluorophenyl group but differs in the functional groups attached to the benzene ring.

Uniqueness

1-(4-Fluorophenyl)butane-1,4-diol is unique due to the presence of both the fluorophenyl group and the butane-1,4-diol backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(4-fluorophenyl)butane-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,10,12-13H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTUTNRRNQQBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCCO)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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